molecular formula C11H12FNO4 B1311928 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid CAS No. 210346-38-6

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid

Cat. No.: B1311928
CAS No.: 210346-38-6
M. Wt: 241.22 g/mol
InChI Key: FLDSODKYHOICTB-UHFFFAOYSA-N
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Description

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid is an organic compound with the molecular formula C11H12FNO4 It is characterized by the presence of a fluoro, methyl, and nitro group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that it might participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are key in various biochemical pathways involving carbon–carbon bond formation.

Action Environment

It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are known to be influenced by various environmental factors such as temperature, pH, and the presence of certain catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid typically involves multiple steps. One common method includes the nitration of 4-fluoro-2-methylphenol to introduce the nitro group, followed by the alkylation of the resulting compound with butanoic acid derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 4-(4-Fluoro-5-methyl-2-aminophenyl)butanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(4-Fluoro-5-carboxy-2-nitrophenyl)butanoic acid.

Scientific Research Applications

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-7-5-8(3-2-4-11(14)15)10(13(16)17)6-9(7)12/h5-6H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDSODKYHOICTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445435
Record name 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210346-38-6
Record name 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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